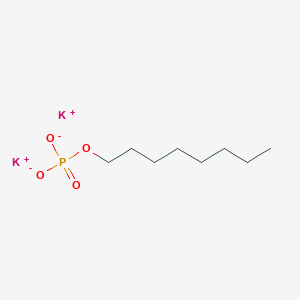

Dipotassium octyl phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dipotassium octyl phosphate (DKOP) is a chemical compound with the molecular formula K2C8H17O4P. It is a surfactant that is commonly used in various industries, including cosmetics, detergents, and pharmaceuticals. DKOP is also used in scientific research as a reagent for various experiments.

Wissenschaftliche Forschungsanwendungen

Dipotassium octyl phosphate is widely used in scientific research as a reagent for various experiments. It is commonly used as a surfactant in the preparation of liposomes, which are used as drug delivery systems. Dipotassium octyl phosphate is also used in the preparation of microemulsions, which have applications in the food industry as well as in drug delivery. Dipotassium octyl phosphate is also used in the preparation of nanoparticles, which have applications in drug delivery, imaging, and sensing.

Wirkmechanismus

The mechanism of action of Dipotassium octyl phosphate is related to its surfactant properties. Dipotassium octyl phosphate has a hydrophilic head and a hydrophobic tail, which allows it to interact with both water and oil. When Dipotassium octyl phosphate is added to a solution, it forms micelles, which are structures that have a hydrophilic outer shell and a hydrophobic inner core. Dipotassium octyl phosphate can also interact with lipid membranes, causing them to become more fluid.

Biochemische Und Physiologische Effekte

Dipotassium octyl phosphate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Dipotassium octyl phosphate can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Dipotassium octyl phosphate has also been shown to have antioxidant properties, which may be related to its ability to scavenge free radicals. In vivo studies have shown that Dipotassium octyl phosphate can have an effect on lipid metabolism, reducing the levels of triglycerides and cholesterol in the blood.

Vorteile Und Einschränkungen Für Laborexperimente

Dipotassium octyl phosphate has several advantages as a reagent for lab experiments. It is relatively inexpensive and easy to obtain. It is also stable under a variety of conditions, which makes it suitable for use in a wide range of experiments. However, Dipotassium octyl phosphate also has some limitations. It can be toxic to cells at high concentrations, which limits its use in some experiments. It can also interfere with the activity of some enzymes, which may affect the results of experiments.

Zukünftige Richtungen

There are many future directions for research involving Dipotassium octyl phosphate. One area of research is the development of new drug delivery systems using Dipotassium octyl phosphate. Another area of research is the study of the biochemical and physiological effects of Dipotassium octyl phosphate in vivo. There is also potential for the use of Dipotassium octyl phosphate in the development of new imaging and sensing technologies. Finally, there is potential for the development of new surfactants based on the structure of Dipotassium octyl phosphate, which may have improved properties for use in various industries.

Synthesemethoden

The synthesis of Dipotassium octyl phosphate involves the reaction between octanol and phosphorus oxychloride in the presence of potassium hydroxide. The reaction produces Dipotassium octyl phosphate as the main product, along with potassium chloride as a byproduct. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted side products.

Eigenschaften

CAS-Nummer |

19045-79-5 |

|---|---|

Produktname |

Dipotassium octyl phosphate |

Molekularformel |

C8H17K2O4P |

Molekulargewicht |

286.39 g/mol |

IUPAC-Name |

dipotassium;octyl phosphate |

InChI |

InChI=1S/C8H19O4P.2K/c1-2-3-4-5-6-7-8-12-13(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |

InChI-Schlüssel |

LPZZAIMVFFLHQU-UHFFFAOYSA-L |

SMILES |

CCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |

Kanonische SMILES |

CCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |

Andere CAS-Nummern |

51404-72-9 19045-79-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)

![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)